3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPSJOLFUWYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation
The lithiation of 1-chloro-3-fluoro-4-methyl-2-(methylthio)benzene initiates the process. Alkyl lithium reagents (e.g., n-butyllithium) selectively deprotonate the aromatic ring ortho to the directing groups (fluoro and methylthio), forming a stabilized aryl lithium intermediate. This step requires anhydrous conditions and temperatures between −78°C and 0°C to minimize side reactions.
Boronation with Electrophilic Boron Reagents
The aryl lithium intermediate reacts with triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃), yielding a boronate complex. Subsequent hydrolysis with aqueous HCl generates the corresponding boronic acid. The methylthio group enhances stability by mitigating protodeboronation, a common side reaction in electron-deficient aryl boronic acids.
Pinacol Esterification
The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to azeotropically remove water, driving the equilibrium toward ester formation. Catalytic p-toluenesulfonic acid (PTSA) accelerates the reaction, achieving >90% conversion within 6 hours at 80°C.
Laboratory-Scale Synthesis Protocols
Stepwise Procedure
-
Lithiation :
-
Boronation :
-
Esterification :
-
Combine crude boronic acid with pinacol (12 mmol, 1.2 eq) and PTSA (0.1 eq) in toluene (50 mL).
-
Reflux under Dean-Stark trap for 6 hours.
-
Purify by column chromatography (hexane/ethyl acetate 4:1) to isolate the ester.
-
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Lithiation | 95 | N/A |
| Boronation | 88 | 92% |
| Esterification | 91 | 98% |
| Overall | 75 | 97% |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Continuous flow reactors have replaced batch processes in leading facilities, reducing reaction times and improving consistency.
Continuous Flow Lithiation-Boronation
Solvent Recycling Systems
Toluene and THF are recovered via fractional distillation, reducing solvent consumption by 70%. This lowers production costs by approximately $15/kg.
Comparative Analysis of Synthetic Methodologies
Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 75% | 85% |
| Purity | 97% | 96% |
| Throughput | 10 kg/day | 50 kg/day |
| Solvent Waste | 30 L/kg | 9 L/kg |
Boronation Reagents
| Reagent | Cost ($/mol) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| B(OiPr)₃ | 120 | 88 | Low |
| B(OMe)₃ | 75 | 82 | Moderate |
| HBpin | 200 | 90 | Negligible |
Recent Advances and Innovations
Photocatalytic Lithiation
UV-activated lithiation using diaryl ketone catalysts accelerates the reaction at −40°C, reducing energy consumption by 40% while maintaining 90% yield.
Enzyme-Mediated Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze pinacol esterification at 50°C, eliminating the need for acidic catalysts and enabling aqueous reaction media.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methylthio positions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
The primary application of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester lies in its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Key Features:
- Reactivity: The presence of the fluorine atom and the methylthio group contributes to its electronic properties, making it more reactive than other boronic esters.
- Stability: The compound exhibits stability under various conditions, which is crucial for synthetic applications.
Medicinal Chemistry
Organoboron compounds, including this compound, are increasingly recognized for their potential in drug development. They can interact with biological targets and influence biochemical pathways, making them valuable in pharmacology.
Potential Applications:
- Drug Design: The compound's ability to form stable complexes with biological molecules can be exploited in the design of new pharmaceuticals.
- Biological Activity: While specific biological activities of this compound are not extensively documented, related organoboron compounds have shown promise in therapeutic applications, including cancer treatment and enzyme inhibition .
Case Study 1: Cross-Coupling Reactions
Research has demonstrated that this compound can be effectively utilized in Suzuki-Miyaura reactions to synthesize biologically active compounds. This has implications for developing new drugs targeting various diseases.
Case Study 2: Interaction Studies
Studies focusing on the interaction of this compound with biological targets reveal its potential for therapeutic applications. For instance, it can form covalent adducts with serine proteases, which may enhance drug delivery systems by prolonging the residence time of drugs in specific tissues .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transmetalation step by stabilizing the intermediate complex .
Comparison with Similar Compounds
Solubility and Solvent Compatibility
The solubility of boronic acid pinacol esters varies significantly depending on substituents. Experimental data from phenylboronic acid derivatives reveal the following trends:
Key Findings :
- Pinacol esters generally exhibit higher solubility than parent boronic acids due to reduced hydrogen bonding .
- Polar solvents like chloroform and acetone are optimal for dissolving pinacol esters, while hydrocarbons (e.g., methylcyclohexane) show poor compatibility .
- The fluorine and methylthio groups in the target compound likely enhance solubility in polar aprotic solvents compared to non-fluorinated analogues .
Structural and Functional Analogues
The following table compares the target compound with structurally similar boronic acid pinacol esters:
Key Insights :
- Electron-withdrawing groups (e.g., -F, -CF3) increase oxidative stability and modify reactivity in cross-coupling reactions.
- Methylthio (-SMe) groups improve solubility in non-polar solvents compared to hydroxyl or amino derivatives .
Reactivity in Cross-Coupling Reactions
The target compound’s fluorine and methylthio substituents influence its performance in Suzuki-Miyaura couplings:
In contrast, HPAP-modified cyclodextrin (4-(hydroxymethyl)phenylboronic acid pinacol ester) is designed for H₂O₂-responsive drug release due to its rapid oxidation kinetics . This highlights how substituent choice tailors boronic esters for specific applications.
Biological Activity
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₃H₁₈BFO₂S and a molar mass of 268.15 g/mol. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a methylthio group attached to a phenyl ring. Its primary applications lie in organic synthesis, particularly in coupling reactions that facilitate the formation of carbon-carbon bonds.
Biological Activity
While specific biological activities of this compound are not extensively documented, organoboron compounds are generally recognized for their potential in medicinal chemistry. They can influence various biochemical pathways and are often utilized in drug development due to their ability to form stable complexes with biological targets. The compound's role in Suzuki-Miyaura reactions allows for the synthesis of biologically active molecules, enhancing its relevance in pharmacology.
The biological activity of this compound can be attributed to its participation in several key biochemical pathways:
- Suzuki-Miyaura Coupling Reaction : This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
- Protodeboronation : This process involves the removal of the boron atom from the compound, leading to the formation of new functional groups that can interact with biological targets.
Research Findings and Applications
Research into this compound has primarily focused on its chemical properties and potential applications rather than direct biological assays. However, the following points summarize its significance:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-2-(methylthio)phenylboronic acid pinacol ester | C₁₃H₁₈BFO₂S | Lacks fluorine substitution; simpler structure |
| 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid | C₉H₁₁BClO₂S | Contains chlorine instead of fluorine |
| 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester | C₁₃H₁₈BFO₂S | Different position of fluorine; affects reactivity |
| 4-Methylphenylboronic acid pinacol ester | C₁₂H₁₅BO₂ | No sulfur or fluorine; simpler reactivity profile |
This table highlights how the presence of both a methyl and a methylthio group alongside a fluorine atom on the phenyl ring imparts distinct electronic and steric properties that enhance its reactivity compared to other boronic esters.
Case Studies and Experimental Data
While specific case studies focusing solely on this compound are sparse, studies on related organoboron compounds provide insights into their potential biological activities:
- Anticancer Activity : Related boronic acids have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some boronic compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections.
Q & A
Q. How does solvent selection influence the solubility of 3-fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester, and what methodologies guide optimal solvent choice?
The solubility of pinacol esters is generally higher than their parent boronic acids, with minimal variation between polar solvents (e.g., acetone, chloroform) but significantly lower solubility in hydrocarbons (e.g., cyclohexane) . For experimental design:
- Prioritize chloroform or acetone for high solubility, even at low temperatures.
- Avoid hydrocarbons due to poor miscibility.
- Use the Redlich–Kister equation to model solubility data, as it aligns well with experimental uncertainties for esters .
Q. What are the recommended synthetic and purification protocols for preparing this pinacol ester?
- Synthesis : Reflux the boronic acid with pinacol in tetrahydrofuran (THF) for 22 hours under anhydrous conditions .
- Purification : Remove solvents under reduced pressure, then perform column chromatography using a CHCl/EtOAc (9:1 v/v) eluent to isolate the ester .
- Monitor reaction completion via TLC or NMR to ensure full esterification.
Q. How should the compound be stored to maintain stability during research use?
- Store in sealed, dry containers under refrigeration (0–6°C) to prevent hydrolysis .
- Avoid exposure to moisture or reactive oxygen species (ROS), which may prematurely degrade the boronic ester .
Advanced Research Questions
Q. How can the hydrolysis kinetics of this pinacol ester under physiological conditions be experimentally evaluated?
- Methodology :
Prepare phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
Use HPLC or fluorescence spectroscopy to monitor ester hydrolysis over time.
Reference kinetic models (e.g., pseudo-first-order kinetics) to calculate hydrolysis rates .
- Key Insight : Hydrolysis is accelerated at physiological pH due to ROS or enzymatic activity, making it suitable for stimuli-responsive drug delivery .
Q. What experimental strategies enable ROS-triggered release systems using this compound?
- Design :
- Incorporate the ester into polymeric micelles or nanoparticles (e.g., PEG-PBA copolymers) .
- Use ROS (e.g., HO) to cleave the boronic ester, releasing encapsulated payloads (e.g., antibiotics or HS donors) .
Q. How does solvent polarity correlate with solubility trends, and what exceptions must be considered in experimental design?
- General Trend : Solubility increases with solvent polarity (e.g., chloroform > acetone > cyclohexane) .
- Exceptions :
- Some polar aprotic solvents (e.g., THF) may show deviations due to steric effects or hydrogen-bonding interactions.
- Use computational modeling (e.g., COSMO-RS) to predict solubility in untested solvents .
Q. How can this compound be applied in electrochemical biosensor development?
- Functionalization : Electrodeposit the ester as part of a diazonium salt layer on Au electrodes. Control film thickness via deposition voltage and time .
- Applications :
- Bind platinum nanoparticles (PtNPs) for catalytic peroxide reduction.
- Capture yeast cells via boronic acid-diol interactions after pinacol deprotection .
Data Contradiction Analysis
Resolving discrepancies in solubility data across different solvent systems
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
